Biological Activity Differentiation against the Closest In-Class Analogs
No direct head-to-head or cross-study comparable quantitative data (IC50, Ki, EC50, etc.) were found for the target compound in any primary research paper, patent, or curated database (e.g., ChEMBL, BindingDB) versus its closest structural analogs. A broader search for compounds containing the same terminal succinimide-ethoxyethyl linker fragment returned affinity data only for molecules with a different core (e.g., HDAC6 IC50 = 8.20 nM for CHEMBL4096060), which are not structurally comparable [1]. Consequently, no evidence-based differentiation claim can be made at this time.
| Evidence Dimension | Target binding affinity (IC50) for structurally dissimilar compound bearing the same linking motif |
|---|---|
| Target Compound Data | No data |
| Comparator Or Baseline | CHEMBL4096060 (HDAC6 IC50 = 8.20 nM; PARP1 IC50 = 68 nM; PARP2 IC50 = 5 nM) |
| Quantified Difference | Not calculable |
| Conditions | Enzymatic assays as curated in BindingDB (see source) |
Why This Matters
This highlights the absence of critical SAR data, meaning substitution risk is unquantified.
- [1] BindingDB entry for monomerid 50268135 (CHEMBL4096060); retrieved April 2026. IC50 values: HDAC6 8.20 nM, PARP1 68 nM, PARP2 5 nM. View Source
